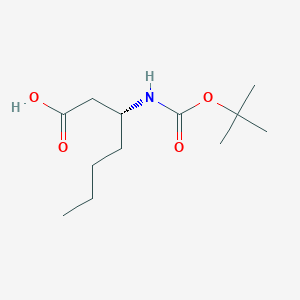

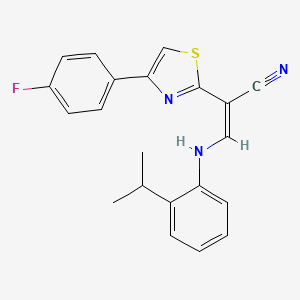

![molecular formula C15H13N3O2 B2856851 2-[[(5-甲基吡啶-2-基)氨基]甲基]异吲哚-1,3-二酮 CAS No. 65512-84-7](/img/structure/B2856851.png)

2-[[(5-甲基吡啶-2-基)氨基]甲基]异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their diverse biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves various pathways . A green synthesis technique has been developed for isoindolines/dioxoisoindolines . These compounds were synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been determined . For example, the structure of 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one, a related compound, was determined using crystallography .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been investigated for their reactivity . For example, they have been tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile, a related compound, has a molecular weight of 225.25 .科学研究应用

分子合成与表征

2-[[(5-甲基吡啶-2-基)氨基]甲基]异吲哚-1,3-二酮密切相关的化合物的合成和表征已被广泛研究。例如,标题化合物 2-[(3,5-二甲基吡唑-1-基)甲基]异吲哚-1,3-二酮是通过涉及 N-(溴甲基)邻苯二甲酰亚胺和 3,5-二甲基吡唑的反应制备的,展示了化合物的分子结构和通过分子内相互作用稳定化(Wang, Jian, & Liu, 2008)。这种合成方法和观察到的稳定化机制可能与理解 2-[[(5-甲基吡啶-2-基)氨基]甲基]异吲哚-1,3-二酮的性质和潜在应用有关。

抗氧化和抗酪氨酸酶特性

研究了邻苯二甲酰亚胺衍生物(包括几种 2-((吡啶基氨基)甲基)异吲哚啉-1,3-二酮衍生物)的酪氨酸酶抑制效力,以确定其潜在的抗氧化和抗酪氨酸酶活性。值得注意的是,一种化合物表现出比标准对照更高的酪氨酸酶抑制活性,表明在化妆品和药物制剂中应用于皮肤美白和治疗色素沉着过度症(Then 等人,2018)。

分子对接研究

分子对接研究已被用于探索邻苯二甲酰亚胺衍生物对生物靶标的结合亲和力。例如,采用计算分子对接来证实邻苯二甲酰亚胺衍生物对酪氨酸酶的抑制作用,揭示该化合物的取代基可以显着影响其结合亲和力和功效(Then 等人,2018)。这些研究为理解分子结构的修饰(例如 2-[[(5-甲基吡啶-2-基)氨基]甲基]异吲哚-1,3-二酮中的修饰)如何影响其生物活性和潜在应用提供了基础。

抗癌活性

涉及异吲哚-1,3-二酮结构的杂化分子的合成和评估显示出针对各种人类癌细胞系的抗癌活性。这些分子的设计和合成,结合不同的官能团,导致了识别出对癌细胞增殖具有显着抑制作用的化合物,强调了异吲哚-1,3-二酮衍生物在肿瘤学中的潜在治疗应用(Kumar 等人,2015)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in reward, motivation, and motor control.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a key role in several neurological processes, including motor control, reward, and certain forms of memory. Changes in this pathway can have significant effects on these processes.

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters . .

Result of Action

属性

IUPAC Name |

2-[[(5-methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-10-6-7-13(16-8-10)17-9-18-14(19)11-4-2-3-5-12(11)15(18)20/h2-8H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMGZJOLNJZPIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

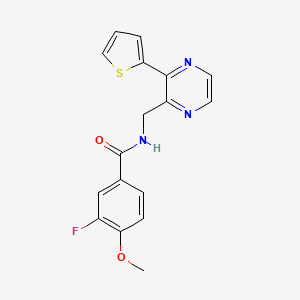

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)

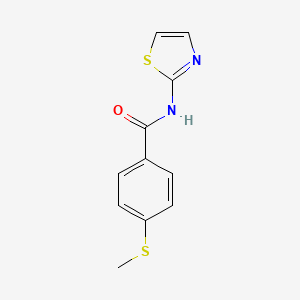

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2856770.png)

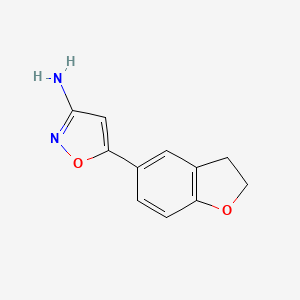

![1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2856773.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)

![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B2856787.png)